molecular formula C12H6Cl2N2O3 B11611856 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

Cat. No.: B11611856
M. Wt: 297.09 g/mol
InChI Key: UMVINYWSGKJPKL-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is a halogenated phthalimide derivative featuring a 5-methyl-1,2-oxazole substituent. Phthalimides are renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The 5-methyl-1,2-oxazol-3-yl group introduces a heterocyclic moiety with conjugated π-electrons, which may modulate electronic properties and steric bulk compared to simpler aryl substituents.

Properties

Molecular Formula

C12H6Cl2N2O3

Molecular Weight

297.09 g/mol

IUPAC Name

5,6-dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C12H6Cl2N2O3/c1-5-2-10(15-19-5)16-11(17)6-3-8(13)9(14)4-7(6)12(16)18/h2-4H,1H3

InChI Key

UMVINYWSGKJPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as halogenation and nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form less oxidized products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 2 of the isoindole-1,3-dione core significantly impacts physical and spectral properties:

Compound Substituent Melting Point (°C) IR C=O Stretching (cm⁻¹) Key Spectral Features (¹H-NMR)
Target Compound 5-methyl-1,2-oxazol-3-yl Not reported ~1700–1780 (inferred) Expected δ 6.5–8.5 (oxazole protons)
5,6-Dichloro-2-(2-fluorophenyl) 2-fluorophenyl Not reported Not available Fluorine-induced deshielding in aromatic region
Compound 13c Triazolidin-3-yl >300 1785, 1714 δ 2.50 (CH₃), 7.15–8.19 (Ar-H)
Compound 14 Triazolidin-3-yl >300 1781, 1707 δ 2.35 (CH₃), 7.48–8.35 (Ar-H)
  • Melting Points : High melting points (>300°C) in triazolidine-substituted analogs (13c, 14) suggest strong hydrogen bonding or π-stacking interactions, whereas oxazole- or phenyl-substituted derivatives may exhibit lower values due to reduced polarity.
  • IR Spectroscopy : All phthalimides exhibit dual C=O stretches near 1700–1780 cm⁻¹. Electron-withdrawing substituents (e.g., Cl, oxazole) may slightly increase frequencies .
  • NMR : Methyl groups on substituents (e.g., δ 2.35–2.50 in 13c and 14) are consistent across analogs. Oxazole protons are anticipated to resonate as singlets in δ 6.5–8.5, distinct from phenyl multiplet patterns .

Structural and Electronic Comparisons

  • Oxazole vs. Its planar structure facilitates π-π stacking, as seen in related oxazole-containing triazolothiadiazoles .
  • Chlorine Effects : 5,6-Dichloro substitution increases molecular polarity and may improve crystal packing efficiency, as observed in halogenated phthalimides .

Research Findings and Implications

  • Crystallography: While the target compound’s crystal structure is unreported, analogs like 5,6-dichloro-2-(quinolin-8-yl)isoindole-1,3-dione exhibit planar phthalimide cores with dihedral angles <10° between substituents and the core . The oxazole group’s planarity may promote similar packing motifs.
  • Biological Relevance : Phthalimides with halogen and heterocyclic substituents (e.g., thalidomide analogs) show promising bioactivity . The oxazole moiety’s metabolic stability could enhance pharmacokinetic profiles compared to phenyl groups.

Biological Activity

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, supported by recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoindole core with dichlorinated and oxazole substituents. The structural formula can be represented as follows:

C12H8Cl2N2O3\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}

This unique configuration is essential for its interaction with biological targets.

Anticancer Activity

Recent research has highlighted the anticancer properties of isoindole derivatives. A study evaluated the cytotoxic effects of various isoindole derivatives, including those similar to 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione, against several cancer cell lines. The findings indicated significant inhibitory effects on cell viability:

Cell LineIC50 (μM)
A549114.25
HeLa148.59

These results suggest that compounds with similar structures may exhibit promising anticancer activity through mechanisms that involve apoptosis induction and cell cycle arrest .

The mechanism by which 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione exerts its biological effects is believed to involve:

  • Tyrosine Kinase Inhibition : Isoindole derivatives have been identified as potential inhibitors of tyrosine kinases, which are critical in cancer signaling pathways.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Evidence suggests that these compounds can interfere with the normal progression of the cell cycle in cancerous cells.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of isoindole derivatives:

  • In Vivo Studies : A xenograft model using nude mice demonstrated that treatment with isoindole derivatives led to reduced tumor sizes compared to control groups. The treatment groups showed significant differences in tumor growth rates over a 60-day period .
  • Histopathological Analysis : Following treatment, histopathological examinations revealed decreased malignancy features in treated tumors compared to controls, indicating effective therapeutic potential.

Toxicological Profile

While exploring the therapeutic benefits, it is crucial to assess the compound's toxicity. Preliminary toxicological studies indicate that:

  • The compound exhibits a manageable safety profile at therapeutic doses.
  • Further studies are necessary to evaluate long-term effects and potential side effects in vivo.

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